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molecular formula C11H10ClN3O2S B8578237 Ethyl12-chloro-7-thia-4,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene-4-carboxylate

Ethyl12-chloro-7-thia-4,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene-4-carboxylate

Cat. No. B8578237
M. Wt: 283.73 g/mol
InChI Key: OXJCSMRVEMYYSW-UHFFFAOYSA-N
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Patent
US08524722B2

Procedure details

In analogy to Example 11A, ethyl 4-oxo-3,4,5,7-tetrahydro-6H-pyrrolo[3′,4′:4,5]thieno[2,3-d]pyrimidine-6-carboxylate from Example 20A (1.70 g, 6.41 mmol) was reacted with phosphoryl chloride to yield 1.23 g (67%) of the title compound.
Name
ethyl 4-oxo-3,4,5,7-tetrahydro-6H-pyrrolo[3′,4′:4,5]thieno[2,3-d]pyrimidine-6-carboxylate
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
O=[C:2]1[NH:7][CH:6]=[N:5][C:4]2[S:8][C:9]3[CH2:13][N:12]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:11][C:10]=3[C:3]1=2.P(Cl)(Cl)([Cl:21])=O>>[Cl:21][C:2]1[C:3]2[C:10]3[CH2:11][N:12]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:13][C:9]=3[S:8][C:4]=2[N:5]=[CH:6][N:7]=1

Inputs

Step One
Name
ethyl 4-oxo-3,4,5,7-tetrahydro-6H-pyrrolo[3′,4′:4,5]thieno[2,3-d]pyrimidine-6-carboxylate
Quantity
1.7 g
Type
reactant
Smiles
O=C1C2=C(N=CN1)SC1=C2CN(C1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)SC1=C2CN(C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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